Isouron

Environmental Fate Soil Sorption Groundwater Contamination

Isouron delivers a uniquely high aqueous solubility (300 mg/L) and weaker soil sorption (Kd ranking: diuron = linuron > isouron) versus legacy urea herbicides, making it a superior high-mobility reference for groundwater contamination modeling and worst-case leaching studies. Its moderate acute oral toxicity (LD50 630–760 mg/kg, WHO Class II) further distinguishes it for toxicology and formulation R&D. For sugarcane and pineapple herbicide development, the rapid metabolic detoxification in target crops ensures selective pre- and post-emergence activity. Insist on Isouron when your project demands a defined isoxazole-urea scaffold with proven Photosystem II IC50 of 0.51 μM—do not accept generic urea-class substitutes.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 55861-78-4
Cat. No. B1201401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsouron
CAS55861-78-4
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=NO1)NC(=O)N(C)C
InChIInChI=1S/C10H17N3O2/c1-10(2,3)7-6-8(12-15-7)11-9(14)13(4)5/h6H,1-5H3,(H,11,12,14)
InChIKeyJLLJHQLUZAKJFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M

Structure & Identifiers


Interactive Chemical Structure Model





Isouron (CAS 55861-78-4): Procurement-Relevant Technical Profile for the Substituted Urea Herbicide Class


Isouron (CAS 55861-78-4) is a substituted urea herbicide characterized by a 3-(5-tert-butylisoxazol-3-yl)-1,1-dimethylurea structure [1]. It functions as a selective, systemic herbicide absorbed principally by roots, with translocation to aerial plant tissues and subsequent inhibition of photosynthesis at photosystem II [2]. Isouron is employed for pre- and post-emergence control of annual and perennial broadleaf and grass weeds in sugarcane, pineapples, and non-crop land [2][3].

Why Substituting Isouron with Other Substituted Urea Herbicides Introduces Uncontrolled Environmental and Performance Variance


Although Isouron shares the substituted urea structural motif and PSII inhibition mechanism with widely used herbicides such as Diuron and Linuron [1], key differences in physicochemical properties—including aqueous solubility (300 mg/L for Isouron versus ~42 mg/L for Diuron and ~75 mg/L for Linuron) [2][3]—translate into materially divergent soil sorption coefficients (Kd), degradation half-lives (DT50), and metabolic fates within target crops [4]. These variances preclude straightforward substitution without recalibrating application rates, groundwater contamination risk assessments, and crop-specific tolerance expectations. The quantitative evidence presented below delineates precisely where Isouron departs from its closest urea-class analogs, enabling informed procurement and formulation decisions.

Isouron (CAS 55861-78-4): Quantified Comparative Evidence Against Closest Substituted Urea Analogs


Weaker Soil Sorption and Elevated Groundwater Leaching Potential Relative to Diuron and Linuron

In a direct comparative study of herbicide dissipation across three Taiwanese soil series, Isouron exhibited a consistently lower soil adsorption coefficient (Kd) than Diuron and Linuron [1]. The Kd ranking followed the order haloxyfop-methyl > diuron = linuron > isouron, which was inversely correlated with aqueous solubility—Isouron's higher water solubility (300 mg/L) drives its weaker soil retention [2]. Consequently, Isouron demonstrated the most rapid modeled arrival at a three-meter groundwater layer among the three urea herbicides evaluated, indicating elevated leaching potential that must be accounted for in environmental risk assessments [1].

Environmental Fate Soil Sorption Groundwater Contamination Herbicide Mobility

Broader Soil DT50 Range and Slower Degradation in Sterile Conditions Compared to Linuron

Under identical incubation conditions (40°C, 90% field capacity), Isouron exhibited a DT50 range of 34–106 days across three soil types, whereas Linuron degraded more consistently with a narrower range of 28–33 days and Diuron persisted longer with a range of 42–76 days [1]. Notably, Isouron's degradation was markedly inhibited in autoclaved (sterile) soil, with DT50 extending to 148–208 days compared to 58–70 days in non-autoclaved soil [2], indicating a strong dependence on microbial activity for environmental dissipation—a factor less pronounced for certain other urea herbicides.

Soil Persistence Degradation Kinetics Biodegradation Herbicide Half-Life

Molecular Target Engagement: IC50 of 0.51 μM for Photosynthesis Inhibition in Isolated Soybean Leaf Cells

In enzymatically isolated soybean leaf cell assays measuring 14C-bicarbonate incorporation into acid-stable products, Isouron inhibited photosynthesis with a calculated IC50 value of 0.51 μM [1]. Within this same study system, the mono-N-demethylated metabolite (metabolite 1) exhibited comparable activity to the parent compound, while the fully N-demethylated urea derivative (metabolite 2) was the least active of the three compounds tested, demonstrating that partial metabolic conversion in planta does not necessarily abolish herbicidal activity [1].

Photosystem II Inhibition In Vitro Efficacy Herbicide Potency Mode of Action Quantification

Crop Selectivity via Rapid Metabolic Detoxification in Sugarcane

Sugarcane (Saccharum officinarum), a primary use crop for Isouron, demonstrates tolerance through rapid conversion of the parent herbicide to less phytotoxic metabolites [1]. This metabolic detoxification pathway underpins the observed crop safety. In contrast, when applied to rice seedlings (Oryza sativa L.) in hydroponic culture, a susceptible species, Isouron inhibited growth at a critical concentration of approximately 0.10 mg/L [2], highlighting the species-specific nature of metabolic tolerance.

Crop Tolerance Metabolic Detoxification Selectivity Mechanism Sugarcane Herbicide

Mammalian Acute Oral Toxicity: Rat LD50 of 630–760 mg/kg Places Isouron in WHO Class II (Moderately Hazardous)

Isouron exhibits an acute oral LD50 of 630–760 mg/kg in male and female rats, respectively [1][2]. This value classifies Isouron as WHO Class II (moderately hazardous), which is a more stringent hazard classification than Diuron (LD50 ≈2900 mg/kg, WHO Class III or U depending on formulation) and Linuron (LD50 ≈1500 mg/kg) [3]. The acute percutaneous LD50 exceeds 5000 mg/kg in rats, indicating low dermal hazard, and the compound is non-irritating to skin with only slight eye irritation in rabbits [1].

Toxicology Acute Oral Toxicity Safety Classification Regulatory Compliance

Minimal Impact on Soil Greenhouse Gas Emissions Relative to Environmental Covariates

A controlled incubation study directly comparing Isouron, Diuron, and Linuron in paddy soil found that none of the three herbicides exerted statistically significant effects on carbon dioxide or nitrous oxide emissions across concentrations ranging from 0 to 100 μg/g soil [1]. While higher herbicide concentrations did promote methane release, the magnitude of this effect was substantially smaller than the influence of soil moisture content (flooded vs. field capacity) and temperature (20°C vs. 30°C) [1]. Isouron did not differentiate meaningfully from Diuron or Linuron on this endpoint.

Environmental Impact Greenhouse Gas Emissions Soil Microbiology Methane Flux

Isouron (CAS 55861-78-4): Evidence-Backed Application Scenarios for Research and Industrial Use


Sugarcane Weed Management Requiring Pre- and Post-Emergence Broadleaf and Grass Control with Documented Crop Tolerance

Isouron is specifically indicated for use in sugarcane, where rapid metabolic detoxification to less phytotoxic metabolites confers crop tolerance [1]. Its systemic activity following root absorption and translocation [2] makes it suitable for both pre- and post-emergence application protocols. Procurement for sugarcane applications should be predicated on documented efficacy against target weed spectra and the crop-specific metabolic tolerance mechanism, not merely on urea-class membership.

Environmental Fate Studies Investigating Differential Soil Mobility and Leaching Potential Among Urea Herbicides

Isouron serves as a high-mobility reference compound within the substituted urea class due to its weaker soil sorption (Kd ranking: diuron = linuron > isouron) and broader DT50 range (34–106 days) compared to Linuron (28–33 days) [3]. Researchers conducting groundwater contamination risk assessments or comparative sorption-desorption studies should select Isouron when a urea herbicide with elevated leaching potential is required to test worst-case environmental transport scenarios.

Toxicological Benchmarking and Safety Protocol Development for Moderately Hazardous (WHO Class II) Urea Herbicides

With an acute oral rat LD50 of 630–760 mg/kg [4], Isouron occupies the moderately hazardous (WHO Class II) tier, distinguishing it from lower-toxicity analogs like Diuron (LD50 ≈2900 mg/kg). Procurement for laboratory toxicology studies or industrial formulation development requiring a urea herbicide with this specific hazard profile should reference Isouron's quantified toxicological endpoints to establish appropriate handling, PPE, and disposal protocols.

Structure-Activity Relationship (SAR) Studies on Isoxazole-Urea Photosystem II Inhibitors

Isouron, featuring a 5-tert-butylisoxazole moiety conjugated to a dimethylurea group, provides a defined molecular scaffold for SAR investigations. Its photosynthesis inhibition IC50 of 0.51 μM in isolated soybean leaf cells [5], together with the documented activity profiles of its N-demethylated metabolites, offers a quantitative baseline for evaluating structural modifications aimed at optimizing potency, selectivity, or environmental fate within the isoxazole-urea chemotype.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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